N-Benzy N,N-Didesmethyl Trimebutine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNVWKMCVDPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Benzyl N,n Didesmethyl Trimebutine
Strategic Approaches for the Synthesis of N-Benzyl N,N-Didesmethyl Trimebutine (B1183)
The synthesis of N-Benzyl N,N-Didesmethyl Trimebutine, chemically known as 2-(benzylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, involves a multi-step process that can be strategically designed by considering the synthesis of structurally related compounds like Trimebutine. A logical synthetic approach would involve the preparation of the key intermediate, 2-(benzylamino)-2-phenylbutanol, followed by its esterification with a derivative of 3,4,5-trimethoxybenzoic acid.
A plausible synthetic route can be inferred from the known synthesis of 2-dimethylamino-2-phenylbutanol, a precursor for Trimebutine. researchgate.netgoogle.comgoogle.comgoogle.compatsnap.comkoreascience.kr The synthesis could commence from propiophenone, which undergoes a reaction to form an amino alcohol. For N-Benzyl N,N-Didesmethyl Trimebutine, this would involve the synthesis of 2-(benzylamino)-2-phenylbutanol. This intermediate can then be esterified with 3,4,5-trimethoxybenzoyl chloride to yield the final product.
Synthesis of the Amino Alcohol Intermediate: The precursor 2-amino-2-phenylbutanol can be synthesized through various methods, including the Strecker synthesis starting from a suitable ketone. researchgate.net Subsequent N-benzylation would yield 2-(benzylamino)-2-phenylbutanol.
Esterification: The final step is the esterification of 2-(benzylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride or a similar activated derivative of 3,4,5-trimethoxybenzoic acid. This reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
While specific literature detailing the synthesis of N-Benzyl N,N-Didesmethyl Trimebutine is not abundant, the methodologies for the synthesis of analogous compounds provide a solid framework for its preparation.
Development of Stable Isotope-Labeled N-Benzyl N,N-Didesmethyl Trimebutine Analogs for Metabolic Studies
Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The development of deuterated analogs of N-Benzyl N,N-Didesmethyl Trimebutine, specifically N-Benzyl N,N-Didesmethyl Trimebutine-d5, highlights its importance in this field. lgcstandards.comlgcstandards.com These labeled compounds serve as internal standards in quantitative bioanalytical assays, allowing for precise and accurate measurement of the unlabeled analyte in biological matrices.
The deuterium (B1214612) labels are typically introduced into the benzyl (B1604629) group of the molecule. The availability of N-Benzyl N,N-Didesmethyl Trimebutine-d5 from commercial suppliers facilitates research into the metabolic fate of Trimebutine and its derivatives. lgcstandards.comlgcstandards.com
| Labeled Compound | CAS Number | Isotopic Purity | Supplier Examples |
| N-Benzyl N,N-Didesmethyl Trimebutine-d5 | 1246817-32-2 | Not specified | LGC Standards |
| N-Benzyl N-Demethyl Trimebutine-d5 | 1329834-94-7 | Not specified | LGC Standards |
This table is for illustrative purposes and does not represent a complete list of all available suppliers or specifications.
Role of N-Benzyl N,N-Didesmethyl Trimebutine as a Synthetic Intermediate for Trimebutine Metabolites
N-Benzyl N,N-Didesmethyl Trimebutine is a crucial intermediate in the laboratory preparation of various metabolites of Trimebutine. pharmaffiliates.com Trimebutine is metabolized in the body through N-demethylation, and N-Benzyl N,N-Didesmethyl Trimebutine can be used to access these metabolites synthetically. For instance, selective debenzylation would yield N,N-Didesmethyl Trimebutine, a known metabolite. Furthermore, its deuterated form, N-Benzyl N,N-Didesmethyl Trimebutine-d5, is an intermediate in the preparation of labeled Trimebutine metabolites. pharmaffiliates.com
The use of this intermediate allows researchers to obtain pure samples of metabolites for pharmacological and toxicological evaluation, which is essential for a comprehensive understanding of the drug's in vivo behavior.
Stereochemical Considerations in N-Benzyl N,N-Didesmethyl Trimebutine Synthesis and Analysis
N-Benzyl N,N-Didesmethyl Trimebutine possesses a chiral center at the C2 position of the butyl chain. Therefore, it can exist as a pair of enantiomers. The stereochemistry of this compound is an important consideration, as the biological activity of Trimebutine and its metabolites can be stereospecific. nih.govgoogle.com
The synthesis of specific stereoisomers of N-Benzyl N,N-Didesmethyl Trimebutine would require a stereoselective synthetic approach. This could involve:
Use of a Chiral Starting Material: Starting the synthesis with an enantiomerically pure precursor, such as a specific stereoisomer of 2-amino-2-phenylbutanol.
Asymmetric Synthesis: Employing a chiral catalyst or reagent to induce stereoselectivity in one of the key bond-forming steps.
Chiral Resolution: Separating the enantiomers of the final compound or a key intermediate using techniques like chiral chromatography. For instance, enantiomeric separation of similar amino alcohols has been achieved using chiral stationary phases in HPLC.
The analysis of the stereoisomeric composition of N-Benzyl N,N-Didesmethyl Trimebutine would necessitate the use of chiral analytical techniques, such as chiral HPLC or capillary electrophoresis, to ensure the stereochemical purity of the synthesized material.
Metabolic Pathways and Biotransformation Research Involving Trimebutine and Its Derivatives
In Vitro and Ex Vivo Investigation of N-Demethylation Pathways Leading to Trimebutine (B1183) Didesmethyl Metabolites
The investigation of trimebutine's metabolism through in vitro and ex vivo models has been instrumental in elucidating the N-demethylation pathways that result in its didesmethyl metabolites. N-demethylation is a primary metabolic reaction for trimebutine. nih.gov This process occurs sequentially, with trimebutine first being converted to N-monodesmethyltrimebutine (nortrimebutine), which is the main and pharmacologically active metabolite. scispace.com Subsequently, nortrimebutine undergoes a second N-demethylation to form N,N-didesmethyltrimebutine. nih.gov
In vitro experiments utilizing liver microsomes, as well as homogenates of the liver and small intestine from preclinical species like rats and dogs, have confirmed the significance of N-demethylating activities. nih.gov These studies have also highlighted that the lipophilicity of the parent compound influences its susceptibility to N-demethylation, with the more lipophilic trimebutine being more readily N-demethylated compared to its less lipophilic hydrolyzed metabolite. nih.gov
Enzymatic Biotransformation of Trimebutine and the Formation of Didesmethyl Analogues
The enzymatic biotransformation of trimebutine to its didesmethyl analogues is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, in humans, CYP3A4 has been identified as a key enzyme involved in the N-demethylation of other compounds, suggesting a similar role in trimebutine metabolism. nih.gov The process of N-demethylation involves the removal of methyl groups from the nitrogen atom of the trimebutine molecule.
The biotransformation is a two-step process. The first N-demethylation results in nortrimebutine. The subsequent N-demethylation of nortrimebutine leads to the formation of N,N-didesmethyltrimebutine. nih.gov Studies with recombinant CYP enzymes have been crucial in identifying the specific isozymes responsible for such sequential N-demethylation reactions in various drug molecules. nih.gov For instance, in the metabolism of other drugs, CYP3A4, CYP2C19, and CYP2B6 have been shown to catalyze N-demethylation. nih.gov
Species-Specific Metabolic Profiles of Trimebutine and Relevant Metabolites in Preclinical Models
Significant species-specific differences in the metabolic profiles of trimebutine have been observed in preclinical models, particularly between rats and dogs. In vitro studies have demonstrated that both ester-hydrolyzing and N-demethylating activities are higher in rats than in dogs. nih.gov Conversely, conjugating activity is more pronounced in dogs. nih.gov
These enzymatic differences lead to distinct metabolic pathways dominating in each species. In dogs, trimebutine is preferentially metabolized through N-demethylation, followed by ester hydrolysis and conjugation. nih.gov In contrast, a considerable portion of trimebutine in rats is presumed to undergo ester hydrolysis before N-demethylation. nih.gov The relative quantities of urinary alcohol-moiety metabolites also differ, with dogs showing a predominance of conjugation over N-demethylation for the hydrolyzed metabolite. nih.gov These variations in metabolic pathways can be attributed to the differences in the expression and activity of drug-metabolizing enzymes in the liver and small intestine of these species. nih.govnih.gov
| Metabolic Activity | Rats | Dogs |
|---|---|---|
| Ester-hydrolyzing Activity | Higher | Lower |
| N-demethylating Activity | Higher | Lower |
| Conjugating Activity | Lower | Higher |
Preclinical Pharmacological Research Implications and Investigative Mechanisms of Trimebutine Metabolites
Exploration of Opioid Receptor Interactions by Trimebutine (B1183) Metabolites
Trimebutine and its metabolites are known to exert their effects on the gastrointestinal tract in part through interactions with the endogenous opioid system. google.comgoogle.com These interactions are complex, involving multiple receptor subtypes and contributing to the dual modulatory effects of trimebutine on gut motility. drugbank.com
Preclinical studies have demonstrated that trimebutine and its N-desmethyl metabolite (nor-trimebutine) act as weak agonists at opioid receptors. wikipedia.orgnih.gov Investigations using guinea-pig brain membranes revealed that both trimebutine and N-desmethyltrimebutine exhibit a higher affinity for the mu (μ)-opioid receptor subtype compared to delta (δ) and kappa (κ) receptors. nih.gov However, their affinity for the mu-receptor is considerably lower than that of morphine. nih.gov
In canine ileum, both trimebutine and its desmethyl metabolite were found to displace specific opiate binding, indicating interaction with opioid receptors in the myenteric and deep muscular plexuses. nih.gov While trimebutine showed relatively non-selective affinity for mu, delta, and kappa receptors in this model, other research suggests a preference for the mu-receptor. nih.govjst.go.jp One study reported that in mouse and guinea-pig brain homogenates, trimebutine was significantly less potent than morphine in displacing [3H]naloxone binding and had minimal affinity for κ-opioid receptors. jst.go.jp This suggests that trimebutine's opioid-mediated effects are primarily driven by its interaction with μ-receptors. jst.go.jp
Click on headers to sort data
| Compound | Receptor Subtype | Ki (μM) | Relative Affinity | Animal Model |
|---|---|---|---|---|
| Trimebutine | Mu (μ) | 0.18 | 0.44 | Canine Ileum nih.gov |
| Trimebutine | Delta (δ) | - | 0.30 | Canine Ileum nih.gov |
| Trimebutine | Kappa (κ) | - | 0.26 | Canine Ileum nih.gov |
| N-desmethyltrimebutine | Mu (μ) | 0.72 | - | Canine Ileum nih.gov |
The agonist activity of trimebutine and its metabolites at peripheral opioid receptors is a key mechanism in their modulation of gastrointestinal motility. nih.govpatsnap.com By acting on these receptors within the enteric nervous system, they can either stimulate or inhibit intestinal contractions, depending on the physiological state of the gut. drugbank.com This dual functionality is a hallmark of trimebutine's therapeutic action. drugbank.com
The interaction with opioid receptors can lead to a premature induction of phase III of the migrating motor complex (MMC), which can help normalize intestinal transit. google.com The weak agonist activity at mu, delta, and kappa receptors throughout the gut contributes to its ability to manage various gastrointestinal disorders. wikipedia.org The effects are mediated through these peripheral opioid receptors, confirming their importance in the pharmacological profile of trimebutine and its metabolites. nih.gov
Investigation of Ion Channel Modulation by Trimebutine and its Metabolites in Excitable Tissues
Beyond opioid receptor interactions, trimebutine and its metabolites have been shown to modulate various ion channels in excitable tissues, which contributes to their spasmolytic and analgesic effects. drugbank.comfrontiersin.org
Trimebutine has demonstrated a significant inhibitory effect on voltage-gated L-type calcium channels. drugbank.comwikipedia.org This action reduces the influx of calcium into smooth muscle cells, which in turn can slow down peristalsis. wikipedia.org At higher concentrations, trimebutine has been observed to inhibit the extracellular Ca2+ influx in smooth muscle cells and further Ca2+ release from intracellular stores. drugbank.com Studies on isolated guinea pig colonic smooth muscle cells have shown that trimebutine inhibits L-type Ca2+ currents in a dose-dependent manner. nih.gov Interestingly, while trimebutine itself affects calcium channels, its main metabolite, N-monodesmethyltrimebutine, showed no effect on calcium currents in sensory neurons from rat dorsal root ganglia at the same concentrations where it blocked sodium currents. nih.gov
The modulation of potassium channels is another important aspect of the pharmacological action of trimebutine and its metabolites. Trimebutine has been found to inhibit outward potassium currents, including delayed rectifier K+ channels and Ca2+-dependent K+ channels. drugbank.com This inhibition can lead to depolarization of the resting membrane potential and induce muscle contractions. drugbank.com In guinea pig colonic smooth muscle cells, trimebutine was shown to inhibit large conductance Ca2+-activated K+ (BKca) currents in a dose-dependent manner. nih.gov A limited effect on potassium currents was observed for trimebutine in sensory neurons from rat dorsal root ganglia, with an IC50 of 23 +/- 6 at 10 µM. nih.gov This multifaceted interaction with both calcium and potassium channels underscores the complex regulatory effects of trimebutine on muscle contractility. medchemexpress.com
Research on Local Anesthetic Activity of Trimebutine Metabolites in Preclinical Models
Trimebutine and its primary metabolite, nor-trimebutine, exhibit significant local anesthetic properties, which are believed to contribute to their analgesic effects, particularly in conditions like irritable bowel syndrome. nih.govnih.gov This activity is primarily attributed to their ability to block sodium channels. nih.gov
In preclinical studies, both trimebutine and nor-trimebutine were found to block sodium currents in sensory neurons from rat dorsal root ganglia. nih.gov Nor-trimebutine, in particular, has been noted for its potent local anesthetic effect. google.comjnmjournal.org The affinity of trimebutine and nor-trimebutine for sodium channels, as demonstrated by their ability to displace [3H]batrachotoxin binding, was found to be similar to that of the known local anesthetic bupivacaine. nih.gov In a rabbit corneal reflex model, trimebutine displayed a local anesthetic potency 17 times greater than that of lidocaine. nih.gov This potent local anesthetic action, mediated by sodium channel blockade, is a key component of the therapeutic profile of trimebutine and its metabolites. nih.gov
Click on headers to sort data
| Compound | Action | IC50 (µM) | Model |
|---|---|---|---|
| Trimebutine | Sodium Current Blockade | 0.83 +/- 0.09 | Rat Dorsal Root Ganglia Neurons nih.gov |
| N-monodesmethyltrimebutine | Sodium Current Blockade | 1.23 +/- 0.19 | Rat Dorsal Root Ganglia Neurons nih.gov |
| Trimebutine | Potassium Current Inhibition | 23 +/- 6 (at 10 µM) | Rat Dorsal Root Ganglia Neurons nih.gov |
| N-monodesmethyltrimebutine | Veratridine-induced Glutamate Release Blockade | 8.5 | Rat Spinal Cord Slices nih.gov |
Structure-Activity Relationship (SAR) Studies for Benzylated and Didesmethyl Analogues in Receptor Binding and Ion Channel Assays
The pharmacological effects of trimebutine are complex, involving interactions with multiple receptor systems and ion channels. A significant portion of its activity is attributed to its metabolites, primarily N-monodesmethyltrimebutine (nor-TMB) and subsequently N-didesmethyltrimebutine. drugbank.comwikipedia.org Structure-activity relationship (SAR) studies focusing on these demethylated analogues, as well as synthetically derived benzylated analogues, are crucial for elucidating the precise molecular determinants of their pharmacological actions. These investigations help to understand how structural modifications influence binding affinity at opioid receptors and modulatory effects on various ion channels.
The actions of trimebutine are mediated in part through its effects as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opiate receptors. google.comgoogle.comnih.gov Studies comparing trimebutine and its primary active metabolite, nor-TMB, reveal important SAR insights regarding the N-demethylation process. Both compounds exhibit affinity for opioid receptors, which contributes to their effects on gastrointestinal motility and visceral sensitivity. drugbank.comnih.gov
Research into the affinity of trimebutine and its metabolites for opioid receptors has shown that trimebutine itself possesses a low but selective affinity for μ-receptors over κ-receptors. nih.gov In competitive binding assays using canine intestinal muscle preparations, trimebutine and its desmethyl metabolite displaced specific opiate binding, indicating their interaction with these receptors. science.gov The relative affinity for the opioid receptor subtypes was determined to be μ = 0.44, δ = 0.30, and κ = 0.26 for trimebutine. science.gov
Further studies have explored the interaction of these compounds with sodium channels. Both trimebutine and nor-TMB were found to displace [³H]batrachotoxin from its binding site, a marker for sodium channel interaction. These findings suggest that the local anesthetic properties of trimebutine and its metabolites may be linked to their ability to block sodium channels. nih.govnih.gov The affinity for the [³H]batrachotoxin binding site was found to be higher for nor-TMB than for the parent compound, indicating that N-demethylation enhances this particular interaction. nih.gov
| Compound | Binding Assay | Kᵢ (μM) |
| Trimebutine (TMB) | [³H]Batrachotoxin Displacement | 2.66 ± 0.15 |
| N-Monodesmethyltrimebutine (nor-TMB) | [³H]Batrachotoxin Displacement | 0.73 ± 0.02 |
Data sourced from Roman et al. (1999). nih.gov
In addition to receptor binding, the effects of these analogues on ion channel currents have been a key area of investigation. Trimebutine's regulatory effects on gastrointestinal smooth muscle are linked to its ability to modulate multiple ion channels, including sodium, potassium, and calcium channels. drugbank.comnih.govnih.gov SAR studies in this area compare the potency of trimebutine with its N-desmethyl metabolite in blocking these channels.
Investigations using rat dorsal root ganglia neurons have shown that both trimebutine and nor-TMB effectively block sodium currents. nih.gov Interestingly, in this assay, the parent compound, trimebutine, was found to be a more potent blocker of sodium currents than its N-desmethylated metabolite. nih.gov At similar concentrations, neither compound had an effect on calcium currents, while trimebutine showed only a limited effect on potassium currents. nih.gov This contrasts with other findings suggesting that trimebutine's spasmolytic activity at higher concentrations is mediated by the inhibition of L-type Ca²⁺ channels. drugbank.commedchemexpress.com This suggests that the modulatory effects are concentration-dependent and that the structural changes from demethylation alter the potency and potentially the selectivity of ion channel blockade.
The investigation into N-benzyl analogues of didesmethyl trimebutine, such as N-benzyl N,N-didesmethyl trimebutine, represents a further exploration of the SAR at the nitrogen atom. While specific binding or ion channel data for this particular analogue is not extensively detailed in published literature, the synthesis of such compounds for research purposes points to a scientific interest in understanding how a bulky, aromatic N-substituent (benzyl group) alters pharmacological activity compared to the smaller methyl groups or a proton. In medicinal chemistry, N-benzyl substitution is a common strategy to explore the steric and electronic requirements of a binding pocket, often leading to changes in receptor affinity and functional activity. nih.govmdpi.com The study of these analogues is therefore an important investigative mechanism to further probe the topology of the binding sites on opioid receptors and ion channels.
| Compound | Ion Channel Assay | IC₅₀ (μM) |
| Trimebutine (TMB) | Sodium Current Blockade | 0.83 ± 0.09 |
| N-Monodesmethyltrimebutine (nor-TMB) | Sodium Current Blockade | 1.23 ± 0.19 |
| Trimebutine (TMB) | Potassium Current Blockade | 23 ± 6 (at 10 μM) |
| Trimebutine (TMB) | Veratridine-induced Glutamate Release Inhibition | Limited to 50% inhibition at 100 μM |
| N-Monodesmethyltrimebutine (nor-TMB) | Veratridine-induced Glutamate Release Inhibition | 8.5 |
Data sourced from Roman et al. (1999). nih.gov
Advanced Analytical Methodologies for Research on N Benzyl N,n Didesmethyl Trimebutine
Development and Validation of Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of metabolic research, providing the necessary selectivity and sensitivity to analyze metabolites that are often present at low concentrations. Both liquid and gas chromatography, especially when coupled with mass spectrometry, have been pivotal in studying Trimebutine (B1183) and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the quantitative determination of Trimebutine and its metabolites in biological samples, primarily human plasma. nih.govscispace.com These methods offer high sensitivity and selectivity, allowing for the simultaneous measurement of multiple analytes.
Researchers have developed and validated several LC-MS/MS methods for this purpose. A common approach involves protein precipitation to extract the analytes from plasma, followed by separation on a reverse-phase C18 column. nih.govresearchgate.net Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govscispace.com Electrospray ionization (ESI) is frequently used, with the capability to switch between positive and negative ionization modes to detect a wider range of metabolites, such as 3,4,5-trimethoxybenzoic acid (TMBA). nih.govresearchgate.net
The validation of these methods demonstrates their reliability for research applications. Key validation parameters that are consistently met include linearity over a specific concentration range, precision (both intra- and inter-day), accuracy, and recovery. nih.govresearchgate.net For instance, one validated method reported a limit of quantitation (LOQ) of 1 ng/mL for Trimebutine, N-monodemethyltrimebutine, and N-didesmethyltrimebutine (APB) in human plasma. nih.govresearchgate.net Another study developed a rapid method with a 5-minute gradient elution, achieving an LOQ of 0.5 ng/mL for Trimebutine and APB. researchgate.net
The application of these LC-MS/MS methods has been crucial in pharmacokinetic studies, providing detailed concentration-time profiles for Trimebutine and its major metabolites. nih.gov Furthermore, advanced LC-MS/MS techniques have led to the discovery of previously unreported metabolites. For example, a failure in incurred sample reanalysis led to the identification of an unstable N-desmethyltrimebutine (NDMT) glucuronide conjugate. nih.govresearchgate.net Precursor ion scans were instrumental in identifying this new metabolite, whose presence could lead to a positive bias in NDMT quantification if not properly handled during the analytical procedure. nih.gov
Table 1: Examples of Validated LC-MS/MS Method Parameters for Trimebutine Metabolite Analysis
| Analyte(s) | Matrix | Extraction Method | Chromatographic Column | Detection | Linear Range (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|---|
| Trimebutine, N-monodemethyltrimebutine, N-didesmethyltrimebutine, TMBA | Human Plasma | Liquid-Liquid Extraction | YMC J'sphere C18 | ESI-MS/MS (MRM) | 1-100 (Trimebutine, APB), 1-500 (MPB), 50-10,000 (TMBA) | 1 (Trimebutine, MPB, APB), 50 (TMBA) | nih.gov |
| Trimebutine, N-mono-desmethyltrimebutine | Human Plasma | Protein Precipitation & Online Turbulent Flow Extraction | Hypersil PFP Gold | ESI-MS/MS | 10-1,000 | 10 | scispace.com |
| Trimebutine, N-didesmethyltrimebutine, TMBA | Human Plasma | Protein Precipitation | Sun Fire C18 | API4000 MS/MS (Positive/Negative Switching) | 0.5-500 (Trimebutine, APB), 50-50,000 (TMBA) | 0.5 (Trimebutine, APB), 50 (TMBA) | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolic Pathway Elucidation
Gas chromatography-mass spectrometry (GC-MS) has been a valuable tool for elucidating the metabolic pathways of Trimebutine. nih.gov This technique is particularly useful for identifying and quantifying volatile and thermally stable compounds or those that can be made so through chemical derivatization.
In studies of Trimebutine metabolism, GC-MS has been employed to determine the composition of urinary metabolites, specifically the alcohol-moiety metabolites resulting from ester hydrolysis and subsequent N-demethylation. nih.govosti.gov By simultaneously administering Trimebutine and a deuterium-labeled version of its hydrolyzed metabolite, researchers could trace and estimate the distribution ratios of the two primary initial metabolic steps: ester hydrolysis and N-demethylation. nih.govscience.gov
These GC-MS studies revealed significant species differences in metabolic pathways. In dogs, for example, the data indicated that Trimebutine was preferentially metabolized through N-demethylation, followed by ester hydrolysis and conjugation. nih.gov In contrast, a considerable portion of Trimebutine in rats was presumed to undergo ester hydrolysis before N-demethylation. nih.govosti.gov These findings were corroborated by in vitro experiments using liver microsomes, which showed that the high lipophilicity of Trimebutine made it more susceptible to N-demethylation compared to its less lipophilic hydrolyzed metabolites. nih.gov
Spectroscopic Characterization Techniques for Structural Confirmation in Metabolic Research
The structural confirmation of metabolites is a critical step in metabolic research. While a full suite of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) is the gold standard for de novo structure elucidation, tandem mass spectrometry (MS/MS) plays a crucial and more readily available role in the structural characterization of metabolites found in biological fluids.
In the context of Trimebutine metabolism, MS/MS is indispensable for confirming the structures of metabolites like N-Benzyl N,N-Didesmethyl Trimebutine. clearsynth.com The fragmentation pattern generated in the MS/MS experiment provides a structural fingerprint of the molecule. By analyzing the mass-to-charge ratio of the fragment ions, researchers can deduce the structure of the metabolite.
This approach was successfully used to identify the N-desmethyltrimebutine (NDMT) glucuronide conjugate. nih.gov The fragmentation pattern observed in precursor ion scans suggested that the glucuronide group was attached at the N-terminal of NDMT, providing key structural information that helped to characterize this novel metabolite. nih.gov The specific transitions monitored in MRM mode during quantitative LC-MS/MS analysis also serve as a form of structural confirmation, ensuring that the signal being measured corresponds to the specific metabolite of interest. scispace.com
Application of Radiochemical and Isotopic Tracer Techniques for Metabolic Flux Analysis
Radiochemical and isotopic tracer techniques are powerful tools for probing the dynamics of metabolic pathways, a field known as metabolic flux analysis. These methods involve introducing a labeled version of a compound into a biological system and tracking the label's incorporation into various metabolites over time.
Studies on Trimebutine have effectively used both radioactive (¹⁴C) and stable isotope (deuterium) labels to investigate its metabolic fate. nih.gove-lactancia.org Following oral administration of ¹⁴C-labeled Trimebutine in humans, rats, and dogs, radioactivity was rapidly absorbed, and its distribution and elimination were monitored. e-lactancia.org These studies showed that Trimebutine is extensively metabolized, with less than 2.4% of the urinary radioactivity found as the unchanged drug. e-lactancia.org The liver was identified as a major site of metabolism, including a significant "first-pass" effect. e-lactancia.org High concentrations of the radiolabel were found in the stomach and intestinal walls, which are key sites of the drug's action. e-lactancia.org
The simultaneous administration of unlabeled Trimebutine and a deuterium-labeled metabolite provided deeper insight into the competing initial metabolic pathways. nih.govosti.gov By using GC-MS to analyze the ratio of labeled and unlabeled urinary metabolites, researchers could quantify the relative importance of N-demethylation versus ester hydrolysis. nih.govscience.gov This approach demonstrated that N-demethylation is the preferential initial step in dogs, while ester hydrolysis plays a more significant role in rats, highlighting how isotopic tracers can be used to dissect complex metabolic networks and understand inter-species variations. nih.gov
Emerging Research Avenues and Future Perspectives for N Benzyl N,n Didesmethyl Trimebutine Studies
Theoretical and Computational Chemistry Approaches in Metabolite Interaction Prediction
The exploration of the pharmacological landscape of drug metabolites is increasingly benefiting from the application of theoretical and computational chemistry. In the context of N-Benzyl N,N-Didesmethyl Trimebutine (B1183), a metabolite of Trimebutine for which experimental data is scarce, these in silico methods offer a powerful first step in predicting its potential biological interactions and guiding further research.
Computational tools for predicting drug metabolism have seen significant advancements, moving from rule-based systems to more sophisticated machine learning and quantum mechanics/molecular mechanics (QM/MM) approaches. nih.govnih.govtandfonline.com Software platforms like Meteor Nexus, MetaSite, StarDrop, and BioTransformer can predict the metabolic fate of a parent drug, helping to identify potential metabolites like N-Benzyl N,N-Didesmethyl Trimebutine. optibrium.comnih.govoptibrium.combiotransformer.ca These programs utilize extensive databases of metabolic transformations and enzyme-substrate interactions to propose likely metabolic products. nih.govbohrium.comresearchgate.net
Once a potential metabolite is identified, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict its biological activity. nih.govnih.govfda.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological effect. europa.eu By analyzing the structural features of N-Benzyl N,N-Didesmethyl Trimebutine, such as its N-benzyl group, it is possible to generate hypotheses about its affinity for various receptors and enzymes. For instance, the addition of a benzyl (B1604629) group can significantly alter the lipophilicity and steric bulk of the molecule compared to other Trimebutine metabolites, which would be factored into QSAR predictions.
Furthermore, molecular docking simulations can provide insights into how N-Benzyl N,N-Didesmethyl Trimebutine might bind to specific protein targets. oatext.comresearchgate.netplos.orgmdpi.comresearchgate.net This technique computationally places the ligand (the metabolite) into the binding site of a protein (e.g., an opioid receptor or an ion channel) to predict the binding affinity and orientation. researchgate.net Given that Trimebutine and its primary metabolite, N-monodesmethyltrimebutine (nor-TMB), are known to interact with opioid receptors and sodium channels, molecular docking studies could elucidate whether the N-benzyl derivative retains, enhances, or loses these activities. drugbank.comwikipedia.orgnih.gov
Interactive Data Table: Computational Tools for Metabolite Prediction
| Software/Method | Approach | Key Features | Relevant Application for N-Benzyl N,N-Didesmethyl Trimebutine |
| Meteor Nexus | Knowledge-based expert system | Predicts Phase I and II metabolism; provides supporting literature. optibrium.com | Identifying the metabolic pathway leading to the formation of the N-benzyl metabolite. |
| MetaSite | Pseudo-docking approach | Identifies sites of metabolism ("hot spots"); predicts metabolite structures. optibrium.com | Predicting the specific cytochrome P450 enzymes involved in its formation. |
| QSAR Models | Statistical correlation | Predicts biological activity based on chemical structure. nih.govnih.gov | Estimating potential receptor binding affinities and functional activities. |
| Molecular Docking | Structure-based simulation | Predicts binding mode and affinity of a ligand to a protein target. oatext.comresearchgate.net | Visualizing potential interactions with opioid receptors and ion channels. |
| BioTransformer | Knowledge-based and machine learning | Predicts biotransformations from various sources (mammalian, gut microbiota). nih.govbiotransformer.ca | Exploring potential further metabolism of the N-benzyl derivative. |
Development of Novel Research Probes and Pharmacological Tools Utilizing Benzylated Analogues
The unique structural feature of N-Benzyl N,N-Didesmethyl Trimebutine, the N-benzyl group, makes it and its synthetic analogues promising candidates for the development of novel research probes and pharmacological tools. Benzylated analogues are frequently synthesized in medicinal chemistry to probe binding sites and to serve as scaffolds for more complex molecular tools. acs.orgmdpi.comnih.gov
One exciting avenue is the creation of fluorescent probes. By attaching a fluorophore to a benzylated analogue of the Trimebutine metabolite, researchers could create a tool to visualize the localization and dynamics of its binding to specific receptors or transporters in living cells. thieme-connect.com This approach is particularly valuable for studying receptors in their native environment without the need for genetic modification.
Furthermore, the principles of bioorthogonal chemistry could be applied to develop highly specific probes. biosyn.comresearchgate.net This involves incorporating a small, chemically inert handle (like an azide (B81097) or an alkyne) onto the benzylated scaffold. nih.govrsc.org This handle can then be selectively reacted with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) in a biological system without interfering with native cellular processes. biosyn.comnih.gov Such probes would be invaluable for identifying and isolating the binding partners of the N-benzyl metabolite, a technique known as chemical proteomics.
The synthesis of irreversibly binding analogues is another powerful strategy. acs.orgnih.gov By incorporating a reactive functional group, such as an isothiocyanate, onto the benzyl ring, a probe could be designed to form a covalent bond with its target receptor. nih.gov This would allow for the definitive identification of the binding site through techniques like mass spectrometry-based proteomic analysis.
Interactive Data Table: Research Probes Based on Benzylated Analogues
| Probe Type | Design Principle | Potential Application for N-Benzyl N,N-Didesmethyl Trimebutine Analogues |
| Fluorescent Probes | Covalent attachment of a fluorophore. | Real-time imaging of receptor binding and localization in cells. |
| Bioorthogonal Probes | Incorporation of a bioorthogonal handle (e.g., azide, alkyne) for "click" chemistry. biosyn.comresearchgate.netnih.gov | Specific labeling and pull-down experiments to identify binding partners. |
| Irreversible Ligands | Inclusion of a reactive group to form a covalent bond with the target. acs.org | Definitive identification of the binding site on a receptor. |
| Radiolabeled Analogues | Incorporation of a radioactive isotope (e.g., tritium, carbon-14). | Quantitative binding assays and in vivo distribution studies. |
Unexplored Biological System Interactions and Pathway Modulations in Preclinical Research
The pharmacological activity of Trimebutine is complex, involving interactions with opioid receptors, ion channels, and potentially other signaling pathways. drugbank.comwikipedia.orgpatsnap.com While research has focused on the parent drug and its primary metabolite, nor-TMB, the biological activities of other metabolites like N-Benzyl N,N-Didesmethyl Trimebutine remain largely unexplored. wikipedia.orgnih.gov Preclinical research into this specific metabolite could uncover novel biological interactions and pathway modulations.
Given the structural similarity to other psychoactive compounds that feature a benzyl group, it is plausible that N-Benzyl N,N-Didesmethyl Trimebutine could interact with a different spectrum of receptors than Trimebutine or nor-TMB. For instance, the addition of an N-benzyl group to some phenethylamines is known to dramatically increase their affinity for serotonin (B10506) receptors. While this is a different chemical class, it highlights how a benzyl moiety can significantly alter pharmacology.
Future preclinical studies should aim to screen N-Benzyl N,N-Didesmethyl Trimebutine against a broad panel of receptors and enzymes to identify any unforeseen activities. This could involve radioligand binding assays, functional assays measuring second messenger activation, and electrophysiological studies on various ion channels.
Furthermore, metabolomics approaches could be employed to investigate how this metabolite might modulate endogenous metabolic pathways. wjgnet.comfrontiersin.orgnih.gov By treating cells or animal models with the compound and analyzing the subsequent changes in the metabolome, researchers could identify unexpected effects on cellular metabolism and signaling. The discovery of new metabolic pathways or the modulation of existing ones is a growing area of drug discovery. nih.govresearchgate.nethebmu.edu.cnmdpi.comfrontiersin.org
Implications for Understanding Pharmacological Redundancy and Metabolite Contributions to Trimebutine Activity
Trimebutine is extensively metabolized, and its primary active metabolite, nor-TMB, is known to contribute significantly to its pharmacological effects. drugbank.comnih.govpatsnap.com However, the potential contribution of other metabolites, including N-Benzyl N,N-Didesmethyl Trimebutine, has not been fully elucidated. It is possible that this metabolite possesses its own unique pharmacological profile that could contribute to either the therapeutic effects or the side effects of Trimebutine.
For example, if N-Benzyl N,N-Didesmethyl Trimebutine is found to have a higher affinity for a particular opioid receptor subtype or a different effect on ion channels compared to the parent drug, this could explain some of the variability in patient responses to Trimebutine. The presence of multiple active metabolites can lead to a more complex and potentially more robust therapeutic effect, but also a more challenging pharmacological profile to fully characterize. researchgate.netnih.gov
A thorough investigation into the in vitro and in vivo activity of N-Benzyl N,N-Didesmethyl Trimebutine is therefore crucial. This would involve determining its concentration in plasma after Trimebutine administration and correlating this with its pharmacological potency. nih.gov Such studies would provide a more complete picture of the disposition and activity of Trimebutine and could potentially lead to the development of new therapeutic agents based on its metabolite structures. acs.org
Q & A
Q. What in vivo models are most appropriate for studying the blood-brain barrier penetration of this compound?
- Methodological Answer: Use transgenic glioblastoma mouse models with intracranially implanted tumors. Quantify brain-to-plasma ratios via microdialysis and LC-MS/MS. Parent compound trimebutine’s limited CNS penetration suggests structural modifications may enhance bioavailability, requiring pharmacokinetic optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
